N-butylcyclopropanamine

Description

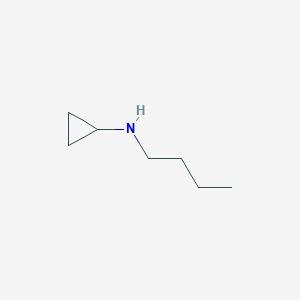

N-Butylcyclopropanamine (chemical formula: C₇H₁₅N) is an amine derivative featuring a cyclopropane ring directly attached to the nitrogen atom and a linear butyl chain. This compound is structurally characterized by the strain inherent to the cyclopropane ring, which influences its reactivity and physical properties.

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

N-butylcyclopropanamine |

InChI |

InChI=1S/C7H15N/c1-2-3-6-8-7-4-5-7/h7-8H,2-6H2,1H3 |

InChI Key |

JCGRNPRBHMFNHS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butylcyclopropanamine typically involves the reaction of cyclopropylamine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, this compound can be produced by mixing n-butanol, ammonia, and hydrogen in a mole ratio of 1: (2-7): (3-7). The reaction is conducted at a temperature range of 160-220°C under a pressure of 0.3-0.8 MPa, using a suitable catalyst .

Chemical Reactions Analysis

Types of Reactions: N-butylcyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives .

Scientific Research Applications

N-butylcyclopropanamine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

Industry: It is utilized in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butylcyclopropanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-butylcyclopropanamine with structurally related compounds from the evidence, focusing on molecular attributes and substituent effects:

Key Research Findings

Steric and Electronic Effects

- Cyclopropane Ring : The strained cyclopropane ring in this compound analogs (e.g., N-(Piperidin-2-ylmethyl)cyclopropanamine) enhances reactivity in ring-opening reactions, useful in synthesizing complex amines .

- Substituent Impact : The butyl chain in this compound contributes to lipophilicity, whereas aromatic substituents (e.g., bromobenzyl in N-(4-Bromobenzyl)cyclopropanamine HCl) introduce electronic effects that modulate binding interactions .

Pharmacological Potential

- Piperidine Derivatives : Compounds like N-(Piperidin-2-ylmethyl)cyclopropanamine are explored for neurological applications due to structural similarity to piperidine-based drugs (e.g., SSRIs) .

- Halogenated Analogs : The bromine atom in N-(4-Bromobenzyl)cyclopropanamine HCl may enhance selectivity in receptor binding, a common strategy in kinase inhibitor design .

Limitations and Notes

Diversity of Analogs : The evidence includes cyclopropanamines with heterocyclic (piperidine) and aromatic substituents but lacks aliphatic derivatives beyond butyl chains.

Biological Activity

N-butylcyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a butyl amine. Its molecular formula is , and it has a molecular weight of approximately 113.19 g/mol. The cyclopropane moiety contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often target neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and other physiological functions.

Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property is essential in the context of rising antibiotic resistance.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation, particularly in vitro studies involving breast and colon cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of specific signaling pathways.

- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, this compound may influence neurotransmitter release and reuptake, warranting further investigation into its potential as a treatment for mood disorders.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on MCF-7 (breast cancer) cells revealed that the compound significantly reduced cell viability. The results indicated an IC50 value of 25 µM, suggesting effective cytotoxicity at relatively low concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, highlighting the compound's potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HT-29 | 30 | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial efficacy of this compound, it was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from 15 to 60 µg/mL depending on the bacterial strain.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 60 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropane ring or the butyl group can enhance potency or selectivity towards specific biological targets. For instance, substituting the butyl group with larger alkyl chains has been shown to improve receptor binding affinity in preliminary assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.